molecular formula C7H7N3 B155036 2-(Methylamino)pyridine-4-carbonitrile CAS No. 137225-13-9

2-(Methylamino)pyridine-4-carbonitrile

Cat. No. B155036
M. Wt: 133.15 g/mol
InChI Key: WWADDKFIMVEGBH-UHFFFAOYSA-N
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Patent
US08247430B2

Procedure details

To a solution of 2-chloroisonicotinonitrile (22.0 g, 159 mmole) in pyridine (500 mL) was added methylamine in THF (2N, 160 mL), and NaHCO3 (54 g). The mixture was heated to 120° C. in a sealed vessel for 40 h. After cooled to RT, the mixture was filtered and the filter cake was washed with CH2Cl2. The combined filtrated was concentrated in vacuo to give a yellow solid (21 g) as the desired compound.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][N:9]=1)[C:5]#[N:6].[CH3:10][NH2:11].C([O-])(O)=O.[Na+]>N1C=CC=CC=1.C1COCC1>[CH3:10][NH:11][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][N:9]=1)[C:5]#[N:6] |f:2.3|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
ClC=1C=C(C#N)C=CN1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
54 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
160 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled to RT
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed with CH2Cl2
FILTRATION
Type
FILTRATION
Details
The combined filtrated
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CNC=1C=C(C#N)C=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.